Cas no 6939-12-4 (sydnone, 3-methyl-)

3-Methylsydnone is a heterocyclic compound belonging to the sydnone class, characterized by a mesoionic structure that confers unique reactivity and stability. Its synthesis typically involves the cyclization of N-nitrosoureas or related precursors. The 3-methyl substitution enhances its utility as an intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules and functional materials. This compound exhibits notable thermal stability and solubility in polar organic solvents, facilitating its use in diverse chemical transformations. Its mesoionic nature allows participation in cycloaddition reactions, making it valuable for constructing complex heterocycles. Researchers leverage 3-methylsydnone for its predictable reactivity and compatibility with various synthetic protocols.
sydnone, 3-methyl- structure
sydnone, 3-methyl- structure
商品名:sydnone, 3-methyl-
CAS番号:6939-12-4
MF:C3H4N2O2
メガワット:100.07600
MDL:MFCD25948959
CID:973636
PubChem ID:522348

sydnone, 3-methyl- 化学的及び物理的性質

名前と識別子

    • sydnone, 3-methyl-
    • 3-Methylsydnone
    • 3-methyl-1,2,3-oxadiazol-3-ium-5-olate
    • 3-Methyl-sydnon
    • KUYNWZKDWRYCIH-UHFFFAOYSA
    • N-methylsidnone
    • N-methylsydnone
    • Sydnone,3-methyl
    • SCHEMBL8736900
    • NSC56780
    • 3-methyl-3H-1lambda4,2,3-oxadiazol-1-ylium-5-olate
    • 3-methyloxadiazol-3-ium-5-olate
    • SCHEMBL2520671
    • AS-1009
    • AKOS025392243
    • NSC-56780
    • AKOS022122092
    • 1,2,3-Oxadiazolium, 5-hydroxy-3-methyl-, inner salt
    • MFCD25948959
    • 6939-12-4
    • 3-Methylsydnone; N-Methylsydnone
    • 3-Methylsydnon
    • G8Q6VC88X4
    • STL337108
    • 3-methyl-5-oxo-4,5-dihydro-1,2,3-oxadiazol-3-ium-4-ide
    • MDL: MFCD25948959
    • インチ: InChI=1S/C3H4N2O2/c1-5-2-3(6)7-4-5/h2H,1H3
    • InChIKey: KUYNWZKDWRYCIH-UHFFFAOYSA-N
    • ほほえんだ: C[N+]1=CC(=O)O[N-]1

計算された属性

  • せいみつぶんしりょう: 100.02700
  • どういたいしつりょう: 100.027277375g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 7
  • 回転可能化学結合数: 0
  • 複雑さ: 68
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 53Ų

じっけんとくせい

  • PSA: 52.97000
  • LogP: -0.35710

sydnone, 3-methyl- セキュリティ情報

sydnone, 3-methyl- 税関データ

  • 税関コード:2914190090
  • 税関データ:

    中国税関コード:

    2914190090

    概要:

    2914190090他の酸素含有基を含まない無環ケトン。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用、アセトン申告包装

    要約:

    2914190090他の酸素官能基を有さない無環ケトン。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

sydnone, 3-methyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Apollo Scientific
OR303325-1g
3-Methylsydnone
6939-12-4 95%
1g
£179.00 2025-02-19
abcr
AB531711-500 mg
3-Methylsydnone; .
6939-12-4
500MG
€275.00 2022-07-29
A2B Chem LLC
AH39832-1mg
3-Methylsydnone
6939-12-4 >95%
1mg
$202.00 2023-12-30
A2B Chem LLC
AH39832-10g
3-Methylsydnone
6939-12-4 >95%
10g
$1396.00 2023-12-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBWL272-250mg
3-methyloxadiazol-3-ium-5-olate
6939-12-4 95%
250mg
¥864.0 2024-04-17
A2B Chem LLC
AH39832-500mg
3-Methylsydnone
6939-12-4 95%
500mg
$271.00 2024-04-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBWL272-100mg
3-methyloxadiazol-3-ium-5-olate
6939-12-4 95%
100mg
¥648.0 2024-04-17
Chemenu
CM752564-100mg
3-methyloxadiazol-3-ium-5-olate
6939-12-4 95%+
100mg
$120 2024-07-24
abcr
AB531711-500mg
3-Methylsydnone; .
6939-12-4
500mg
€275.00 2024-08-02
abcr
AB531711-1 g
3-Methylsydnone; .
6939-12-4
1g
€358.60 2022-07-29

sydnone, 3-methyl- 関連文献

sydnone, 3-methyl-に関する追加情報

Introduction to Sydnone, 3-methyl- (CAS No. 6939-12-4)

Sydnone, 3-methyl- (CAS No. 6939-12-4) is a heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This compound belongs to the sydnone class, which is characterized by a benzene ring fused with a pyrrole ring, containing a carbonyl group at the 2-position and a hydroxyl group at the 5-position. The presence of a methyl substituent at the 3-position of the benzene ring in sydnone, 3-methyl- enhances its chemical reactivity and influences its interaction with biological targets.

The synthesis of sydnone, 3-methyl- typically involves condensation reactions between appropriate precursors, such as β-ketoesters and hydroxylamine derivatives. The structural framework of this compound makes it a versatile scaffold for designing novel therapeutic agents. Recent studies have highlighted the potential of sydnone derivatives as inhibitors of various enzymes and receptors involved in inflammatory and infectious diseases.

In particular, sydnone, 3-methyl- has been investigated for its anti-inflammatory properties. Research indicates that this compound can modulate the activity of cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins that mediate inflammation. By inhibiting COX enzymes, sydnone, 3-methyl- may help reduce inflammation and associated symptoms without the unwanted side effects often associated with nonsteroidal anti-inflammatory drugs (NSAIDs).

Furthermore, sydnone, 3-methyl- has shown promise in combating microbial infections. Studies have demonstrated its ability to interfere with bacterial biofilm formation and bacterial growth by disrupting essential bacterial pathways. The structural features of sydnone derivatives, including the electron-withdrawing nature of the carbonyl group and the hydroxyl group, contribute to their antimicrobial activity by disrupting bacterial cell membranes and inhibiting key metabolic processes.

The pharmacokinetic properties of sydnone, 3-methyl- have also been explored in preclinical studies. These studies suggest that the compound exhibits good oral bioavailability and moderate tissue distribution, making it a promising candidate for further development into therapeutic agents. Additionally, the compound’s stability under various physiological conditions enhances its potential for clinical applications.

Recent advancements in computational chemistry have enabled more efficient design and optimization of sydnone derivatives. Molecular docking studies have identified key interactions between sydnone, 3-methyl- and target proteins, providing insights into its mechanism of action. These findings have guided the development of more potent and selective analogs with improved pharmacological profiles.

The future prospects for sydnone, 3-methyl- are promising, with ongoing research focusing on its potential applications in treating chronic diseases such as cancer and neurodegenerative disorders. Preliminary studies have suggested that sydnone derivatives can induce apoptosis in cancer cells by inhibiting key signaling pathways involved in cell survival and proliferation. Additionally, their ability to cross the blood-brain barrier makes them attractive candidates for treating neurological conditions.

In conclusion, sydnone, 3-methyl- (CAS No. 6939-12-4) is a structurally unique compound with significant potential in medicinal chemistry. Its anti-inflammatory, antimicrobial, and anticancer properties make it a valuable scaffold for developing novel therapeutic agents. Ongoing research continues to uncover new applications for this compound, ensuring its continued relevance in drug discovery efforts.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:6939-12-4)sydnone, 3-methyl-
A1172378
清らかである:99%
はかる:1g
価格 ($):213.0